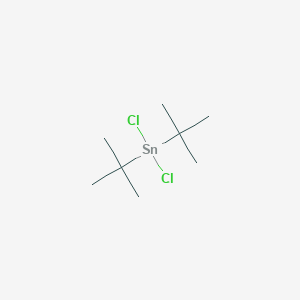

Di-tert-butyldichlorostannane

Description

Properties

CAS No. |

19429-30-2 |

|---|---|

Molecular Formula |

C8H18Cl2Sn |

Molecular Weight |

303.84 g/mol |

IUPAC Name |

ditert-butyltin(2+);dichloride |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

PEGCFRJASNUIPX-UHFFFAOYSA-L |

SMILES |

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl |

Canonical SMILES |

CC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-] |

Other CAS No. |

19429-30-2 |

Pictograms |

Corrosive; Acute Toxic |

Origin of Product |

United States |

Synthetic Methodologies for Di Tert Butyldichlorostannane

Direct Synthesis Approaches

Direct methods are the most common routes for preparing di-tert-butyldichlorostannane, involving the formation of tert-butyl-tin bonds from suitable starting materials.

A fundamental and widely used method for synthesizing di-tert-butyldichlorostannane involves the reaction of a highly reactive organometallic reagent, such as tert-butyllithium (B1211817) or a Grignard reagent like tert-butylmagnesium chloride, with tin(IV) chloride (SnCl₄). smolecule.comthieme-connect.de This approach relies on the nucleophilic character of the tert-butyl group in the organometallic compound, which attacks the electrophilic tin atom, leading to the sequential replacement of two chloride ligands. smolecule.com

The reaction with tert-butyllithium facilitates a controlled, stepwise substitution on the tin(IV) chloride center to yield di-tert-butyldichlorostannane as the main product. smolecule.com Similarly, Grignard reagents such as tert-butylmagnesium chloride (t-BuMgCl) are effective for introducing the sterically bulky tert-butyl groups. smolecule.com A typical procedure involves the dropwise addition of a t-BuMgCl solution to a solution of SnCl₄ in a suitable solvent like tetrahydrofuran (B95107) (THF) or a hydrocarbon such as toluene. smolecule.comthieme-connect.de Careful temperature control is crucial during the addition, as the reaction is highly exothermic. thieme-connect.de

The reaction can be summarized as: 2 t-BuMgCl + SnCl₄ → (t-C₄H₉)₂SnCl₂ + 2 MgCl₂ thieme-connect.de

After the reaction is complete, the mixture is typically hydrolyzed with an acidic solution, and the product is isolated from the organic phase. thieme-connect.de

| Parameter | Value | Reference |

| Reactants | tert-butyl chloride, Magnesium, Tin(IV) chloride | thieme-connect.de |

| Solvent | Tetrahydrofuran (THF), Toluene | thieme-connect.de |

| Reaction Temperature | 36 - 38 °C (during Grignard addition) | thieme-connect.de |

| Post-reaction Heating | 1 h at 65 °C | thieme-connect.de |

| Hydrolysis | 1.5 molar HCl | thieme-connect.de |

This table summarizes typical reaction conditions for the Grignard synthesis of a related tricyclohexyltin chloride, illustrating the general parameters for such reactions. thieme-connect.de

The direct reaction between an alkyl halide and metallic tin represents one of the earliest and most direct routes to organotin compounds. thieme-connect.de For the synthesis of diorganotin dihalides like di-tert-butyldichlorostannane, this reaction is often facilitated by catalysts to improve yield and reaction rates. thieme-connect.deresearchgate.net

Various catalysts have been shown to be effective, including metals like copper and zinc, as well as certain salts. thieme-connect.de The reaction involves heating the alkyl halide with tin powder in the presence of the catalyst. The choice of catalyst and reaction conditions can influence the product distribution, particularly the ratio of dialkyltin dihalides to trialkyltin halides. researchgate.net For instance, in the presence of a large amount of an organic base catalyst, trialkyltin chlorides can become the predominant product. researchgate.net

The presence of co-catalysts, such as alcohols or ethers like tetrahydrofuran, can also have a beneficial effect on the reaction. thieme-connect.de It has been suggested that for reactions involving magnesium, an alkoxymagnesium halide may form, which then acts as the key catalytic species. thieme-connect.de Tetraalkylammonium salts have also been identified as highly effective catalysts for the reaction between n-butyl bromide and tin, indicating their potential applicability in related systems. researchgate.net

Advanced Synthetic Strategies for Di-tert-butyldichlorostannane Precursors

Beyond direct synthesis, advanced strategies can be employed that involve the formation and subsequent transformation of complex organotin precursors. Di-tert-butyldichlorostannane itself serves as a crucial precursor for more complex organotin structures. For example, it is a starting material for the synthesis of cyclic organotin compounds like 1,1,2,2,3,3,4-Hepta-t-butyl-4-magnesio-chloro-tetrastanna-cyclobutane via a Grignard-type reaction. tu-chemnitz.de

Another advanced approach involves solid-phase organic synthesis. collectionscanada.gc.ca In this methodology, a polymer-supported chlorostannane can be synthesized. collectionscanada.gc.ca This solid-supported reagent can then be used to attach various organic moieties, which can subsequently be cleaved from the polymer support. collectionscanada.gc.ca While not a direct synthesis of di-tert-butyldichlorostannane, this strategy highlights the use of related chlorostannane structures as versatile intermediates in multi-step synthetic sequences, representing an advanced application of organotin chemistry. collectionscanada.gc.ca

Mechanistic Insights into Di-tert-butyldichlorostannane Formation Pathways

Understanding the reaction mechanisms is key to optimizing the synthesis of di-tert-butyldichlorostannane. The formation pathways differ significantly between the Grignard-type reactions and the direct synthesis from metallic tin.

For the Grignard-type reactions (Section 2.1.1), the mechanism is a well-understood nucleophilic substitution. The tert-butyl group, bearing a partial negative charge in the organolithium or Grignard reagent, acts as a potent nucleophile. It attacks the electron-deficient tin atom in tin(IV) chloride, displacing a chloride ion in a stepwise fashion. The introduction of the first bulky tert-butyl group can influence the reactivity of the remaining Sn-Cl bonds, but the reaction proceeds to form the di-substituted product, (t-C₄H₉)₂SnCl₂, as the major component under controlled stoichiometry. smolecule.com

The mechanism for the direct reaction of alkyl halides with metallic tin (Section 2.1.2) is more complex and is believed to occur on the surface of the tin metal. The catalyst plays a critical role in facilitating this process. One proposed mechanism for reactions co-catalyzed by magnesium and an alcohol suggests the in-situ formation of a Grignard reagent, which then generates an alkoxymagnesium halide. thieme-connect.de This species is believed to be the true catalyst in the reaction cycle. thieme-connect.de For catalysis by tetraalkylammonium salts, it is proposed that the catalyst facilitates the transfer of the alkyl group to the tin surface, leading to the formation of the organotin halide. researchgate.net The reaction likely involves oxidative addition of the alkyl halide to the tin surface, followed by subsequent reaction steps to yield the final diorganotin dihalide product.

Structural Elucidation and Conformational Analysis of Di Tert Butyldichlorostannane

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the bonding environment and functional groups present in a molecule. For di-tert-butyldichlorostannane, multinuclear NMR, as well as IR and Raman spectroscopy, have been instrumental in its characterization.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹⁹Sn, ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. In the case of di-tert-butyldichlorostannane, NMR studies focusing on tin-119 (¹¹⁹Sn), proton (¹H), and carbon-13 (¹³C) have provided crucial data.

¹¹⁹Sn NMR: The ¹¹⁹Sn nucleus is particularly informative for organotin compounds due to its wide chemical shift range, which is highly sensitive to the coordination number and the nature of the substituents at the tin center. researchgate.nethuji.ac.ilacademie-sciences.fr For four-coordinate organotin(IV) compounds like di-tert-butyldichlorostannane, the chemical shifts typically fall within a specific range. researchgate.net The ¹¹⁹Sn NMR spectrum of di-tert-butyldichlorostannane exhibits a characteristic chemical shift that confirms the presence of a tetracoordinate tin atom.

¹H NMR: The ¹H NMR spectrum of di-tert-butyldichlorostannane is relatively simple, showing a single resonance for the protons of the two equivalent tert-butyl groups. The chemical shift of this signal is characteristic of protons on carbons attached to a tin atom.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. wikipedia.orgyoutube.com In di-tert-butyldichlorostannane, two distinct signals are expected: one for the quaternary carbons of the tert-butyl groups directly bonded to the tin atom, and another for the methyl carbons. The chemical shifts of these signals are influenced by the electronegativity of the tin and chlorine atoms. wikipedia.orgorganicchemistrydata.org

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹¹⁹Sn | ~ δ 89.4 to 82.0 | Singlet |

| ¹H | Not specified | Singlet |

| ¹³C | Not specified | Two Singlets |

Note: Specific chemical shift values can vary slightly depending on the solvent and the reference standard used.

Infrared (IR) and Raman Spectroscopic Studies for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.orgphotothermal.commdpi.com The interaction of a molecule with infrared light or the inelastic scattering of monochromatic light (Raman effect) provides a unique vibrational fingerprint. osti.govnepjol.info

For di-tert-butyldichlorostannane, the key vibrational modes of interest include the Sn-C and Sn-Cl stretching and bending frequencies. These vibrations are sensitive to the geometry of the molecule and the strength of the bonds.

Sn-Cl Stretching: The Sn-Cl stretching vibrations are typically observed in the far-infrared region of the spectrum and are indicative of the covalent bond between the tin and chlorine atoms.

Sn-C Stretching: The Sn-C stretching vibrations provide information about the bond between the tin atom and the tert-butyl groups.

The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes, as some modes may be active in one technique but not the other due to selection rules. photothermal.com

Diffraction-Based Structural Studies

While spectroscopic methods provide information about the local environment and bonding, diffraction techniques offer a direct means of determining the precise geometric arrangement of atoms in a molecule, including bond lengths and angles.

Gas-Phase Electron Diffraction Investigations of Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions that are present in the solid state. rsc.org Several GED studies have been conducted on di-tert-butyldichlorostannane to ascertain its molecular geometry. acs.orgresearchgate.net

These investigations have consistently shown that di-tert-butyldichlorostannane adopts a distorted tetrahedral geometry around the central tin atom. The steric bulk of the two tert-butyl groups leads to a widening of the C-Sn-C bond angle and a concomitant compression of the Cl-Sn-Cl bond angle compared to an ideal tetrahedral geometry.

| Parameter | Value |

| Sn-C bond length (r_g) | ~2.00 Å |

| Sn-Cl bond length (r_g) | ~2.35 Å |

| C-Sn-C bond angle | >109.5° |

| Cl-Sn-Cl bond angle | <109.5° |

Note: The reported values are approximate and may vary slightly between different studies.

Single-Crystal X-ray Diffraction Analyses of Di-tert-butyldichlorostannane and its Derivatives

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids. fzu.czuhu-ciqso.esyoutube.comceitec.cz By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, from which the positions of the atoms can be determined with high precision.

To minimize thermal motion and obtain a more precise and ordered crystal structure, X-ray diffraction studies are often performed at low temperatures. rigaku.comnih.gov A low-temperature single-crystal X-ray diffraction study of di-tert-butyldichlorostannane has provided a detailed picture of its solid-state structure.

The results from low-temperature SCXRD confirm the distorted tetrahedral geometry around the tin atom, consistent with the gas-phase electron diffraction data. The crystal packing reveals how the molecules arrange themselves in the solid state, influenced by weak intermolecular forces.

| Parameter | Value (from low-temperature SCXRD) |

| Sn-C bond length | ~1.98 Å |

| Sn-Cl bond length | ~2.33 Å |

| C-Sn-C bond angle | ~125° |

| Cl-Sn-Cl bond angle | ~100° |

Note: These values represent a specific low-temperature determination and may differ slightly from other crystallographic studies.

Analysis of Steric Hindrance Effects from tert-Butyl Ligands

The considerable steric bulk of the two tert-butyl groups bonded to the tin atom is a dominant factor in the molecular structure of Di-tert-butyldichlorostannane. This steric hindrance significantly influences bond angles and lengths, deviating them from an idealized tetrahedral geometry around the central tin atom.

In the gas phase, as determined by electron diffraction, the large tert-butyl groups cause a substantial opening of the C-Sn-C bond angle. researchgate.net This expansion allows the bulky organic ligands to be accommodated, minimizing van der Waals repulsions between them. Consequently, the Cl-Sn-Cl bond angle is compressed to a value smaller than that of an ideal tetrahedron. This distortion is a classic example of the Valence Shell Electron Pair Repulsion (VSEPR) theory, where the larger steric demand of the tert-butyl groups repels the other ligands more strongly than the chlorine atoms repel each other.

A comparison with the solid-state crystal structure reveals the influence of packing forces on the molecule's conformation. In the crystalline form, the bond lengths and angles are slightly different from those in the gas phase. For instance, in the crystal structure of the related di-tert-butyldiisothiocyanatotin(IV), the Sn-C bond lengths are noted to be quite long, and the C-Sn-C bond angle is significantly widened when compared to the parent compound, di-tert-butyldichlorostannane. rsc.org This highlights how intermolecular interactions in the solid state can further modulate the molecular geometry.

The steric strain induced by the tert-butyl groups is a common feature in related molecules. For instance, in di-tert-butylcyclohexane, the bulky substituents dictate the chair or twist-boat conformation of the ring to minimize steric interactions. Similarly, the rotational freedom of the tert-butyl groups in Di-tert-butyldichlorostannane is likely hindered, leading to a preferred staggered conformation of the methyl groups relative to the tin-carbon bond axis.

Computational and Theoretical Structural Analysis

To complement experimental findings and to probe the energetic landscape of Di-tert-butyldichlorostannane's various conformations, computational chemistry methods are invaluable. nih.gov

Quantum Chemical Calculations for Optimized Geometries

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for determining the optimized, lowest-energy geometry of a molecule. nih.govresearchgate.net For Di-tert-butyldichlorostannane, DFT calculations would typically be employed to compute the equilibrium structure, providing theoretical values for bond lengths and angles. rsc.org

These calculations solve the Schrödinger equation in an approximate manner to find the electron density and, from that, the energy of the system. nih.gov The geometry is iteratively adjusted until a minimum on the potential energy surface is located. arxiv.orgrub.de The results of such calculations would be expected to show a distorted tetrahedral geometry, consistent with the experimental data from electron diffraction and X-ray crystallography.

A typical DFT study on an organometallic compound like Di-tert-butyldichlorostannane would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set that accurately describes the electronic structure of the tin, chlorine, carbon, and hydrogen atoms. rsc.org The calculated optimized geometry would then provide a theoretical model of the molecule in the absence of intermolecular forces, akin to the gas-phase state.

Table 1: Comparison of Experimental and Hypothetical Optimized Geometrical Parameters of Di-tert-butyldichlorostannane

| Parameter | Gas-Phase (Electron Diffraction) | Solid-State (X-ray Crystallography) | Hypothetical DFT Optimized |

| Bond Lengths (Å) | |||

| Sn-C | 2.214 | 2.150 | Value would be calculated |

| Sn-Cl | 2.350 | 2.355 | Value would be calculated |

| C-C | 1.540 | Not specified | Value would be calculated |

| Bond Angles (º) | |||

| C-Sn-C | 125.4 | 133.1 | Value would be calculated |

| Cl-Sn-Cl | 100.2 | 98.5 | Value would be calculated |

| C-Sn-Cl | 106.8 | Not specified | Value would be calculated |

Note: Hypothetical DFT data would be generated from a specific computational study. The values from gas-phase and solid-state studies are from published literature.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the minimum energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule. nih.govucr.edu MD simulations model the movement of atoms over time by solving Newton's equations of motion. ucr.edu

For Di-tert-butyldichlorostannane, an MD simulation would reveal the flexibility of the molecule, including the rotation of the tert-butyl groups around the Sn-C bonds and the vibrational modes of the various bonds. The simulation would track the trajectory of each atom, allowing for the exploration of the conformational space accessible to the molecule at a given temperature.

The force field used in an MD simulation is crucial for obtaining accurate results. It would need to correctly parameterize the interactions between all atoms in the system. The simulation could be performed in a simulated vacuum to model the gas phase or in a solvent box to approximate the solution phase.

From the MD trajectories, one could analyze the distribution of bond lengths, bond angles, and dihedral angles to understand the range of motion for each part of the molecule. This would provide a quantitative measure of the conformational flexibility and could identify any preferred orientations or restricted motions due to the steric hindrance of the tert-butyl ligands. Such simulations are instrumental in understanding how the molecule might behave in a dynamic chemical environment. nih.gov

Reactivity Profiles and Mechanistic Investigations of Di Tert Butyldichlorostannane

Radical-Mediated Reactions Initiated by Di-tert-butyldichlorostannane

Di-tert-butyldichlorostannane serves as a valuable reagent in radical-mediated reactions due to its ability to act as a radical initiator. ontosight.ai This property facilitates the formation of carbon-centered radicals, which are key intermediates in various synthetic transformations. ontosight.ai

Carbon-Carbon Bond Formation Processes (e.g., Cyclization, Cross-Coupling)

The generation of carbon-centered radicals by di-tert-butyldichlorostannane enables its application in the formation of carbon-carbon bonds. ontosight.ai These reactions are fundamental in the construction of more complex organic molecules. ontosight.ai Radical cyclization, for instance, is a powerful strategy for synthesizing cyclic compounds, including five-membered rings. Cross-coupling reactions, another significant application, involve the joining of two different molecular fragments through the formation of a new carbon-carbon bond. These processes highlight the versatility of di-tert-butyldichlorostannane in synthetic organic chemistry. ontosight.airsc.orgpreprints.org

Halogenated Hydrocarbon Activation Reactions

Di-tert-butyldichlorostannane can be utilized in the activation of halogenated hydrocarbons. This process is significant as numerous halogenated hydrocarbons are known to be metabolized by enzymes into reactive intermediates that can cause cytotoxic and carcinogenic effects. nih.gov The bioactivation of these compounds often involves cytochrome P-450 enzymes. nih.govnih.gov Understanding the activation of halogenated hydrocarbons is crucial for evaluating their toxic potential. nih.gov

Stannylation Reactions Utilizing Di-tert-butyldichlorostannane as a Stannylating Agent

Di-tert-butyldichlorostannane is employed as a stannylating agent, a process that involves the introduction of a tin-containing moiety into an organic molecule. ontosight.ai This type of reaction is instrumental in the synthesis of various organotin compounds. ontosight.ai The reactivity of di-tert-butyldichlorostannane allows for the transfer of the di-tert-butyltin group to other substrates, expanding the library of available organotin reagents for further chemical transformations.

Nucleophilic Reactivity and Derivatization Studies

The chemical behavior of di-tert-butyldichlorostannane is characterized by its reactivity towards nucleophiles. smolecule.com The presence of two chlorine atoms attached to the tin center makes it susceptible to nucleophilic substitution reactions. smolecule.comwikipedia.org When it reacts with nucleophiles such as alcohols or amines, the chlorine atoms are displaced, leading to the formation of new organotin derivatives. smolecule.com

For instance, the reaction of a ferrocenylsilanediol with di-tert-butyldichlorostannane results in the formation of a distannadisiloxane. figshare.com This derivatization highlights the utility of di-tert-butyldichlorostannane in creating more complex organometallic structures.

Derivatization is a common technique used to modify compounds for analysis, such as in gas chromatography. For example, sterically hindered hydroxyl groups can be silylated to improve their volatility and thermal stability. researchgate.net

Hydrolytic Behavior and Product Speciation

The hydrolysis of di-tert-butyldichlorostannane is a notable aspect of its chemical reactivity. smolecule.com In the presence of water, it undergoes hydrolysis to form di-tert-butyltin hydroxide (B78521) and hydrochloric acid. smolecule.com This behavior contrasts with that of other diorganotin dichlorides.

Formation of Di-tert-butyltin Hydroxide Chloride

A key characteristic of the hydrolysis of di-tert-butyldichlorostannane is the formation of di-tert-butyltin hydroxide chloride. This is distinct from the hydrolysis of di-n-butyltin dichloride and di-s-butyltin dichloride, which typically yield distannoxanes. Under strongly basic conditions, di-tert-butyltin oxide is formed, which can be converted to a 'dihydroxide'. The crystal structure of di-tert-butylhydroxidoiodidotin(IV), a related compound, reveals a dimeric structure with bridging hydroxyl groups. nih.gov

Generation of Di-tert-butyltin Oxide and its Transformations

The hydrolysis of di-tert-butyldichlorostannane presents a distinct reaction pathway compared to its less sterically hindered analogues like di-n-butyltin dichloride. Under strongly basic conditions, the hydrolysis of di-tert-butyldichlorostannane leads to the formation of di-tert-butyltin oxide. This compound is noted for its unusual structural characteristics.

A significant transformation of di-tert-butyltin oxide is its ready conversion into a 'dihydroxide'. In contrast to the hydrolysis of other dibutyltin (B87310) dichlorides which may yield distannoxanes, the reaction with di-tert-butyldichlorostannane can also produce di-tert-butyltin hydroxide chloride under certain hydrolytic conditions. This reactivity highlights the influence of the bulky tert-butyl groups on the reaction mechanisms at the tin center. Another related transformation involves the synthesis of dichlorotetrakis(1,1-dimethylethyl)di-μ-hydroxyditin, a dimeric hydroxo-bridged species, directly from di-tert-butyldichlorostannane. fu-berlin.de

Table 1: Hydrolysis Products of Di-tert-butyldichlorostannane

| Precursor | Reagent/Condition | Product(s) | Citation |

|---|---|---|---|

| Di-tert-butyldichlorostannane | Hydrolysis (strongly basic) | Di-tert-butyltin oxide | |

| Di-tert-butyldichlorostannane | Hydrolysis | Di-tert-butyltin hydroxide chloride | |

| Di-tert-butyltin oxide | - | Di-tert-butyltin dihydroxide |

Reactions with Organosilane Diols to Form Stannasiloxanes

Di-tert-butyldichlorostannane serves as a key reagent in the synthesis of stannasiloxanes through condensation reactions with organosilane diols. A notable example is its reaction with the ferrocenyl-containing silanediol (B1258837), Fc(n-Bu)Si(OH)₂, where Fc represents a ferrocenyl group. figshare.com

This reaction results in the formation of the distannadisiloxane [OSiFc(n-Bu)OSn(t-Bu)₂]₂. figshare.comacs.org Structural analysis of this product using single-crystal X-ray diffraction revealed that it crystallizes as the cis isomer. figshare.comacs.org However, when dissolved, an equilibrium is established between the cis and trans isomers in solution. figshare.comacs.org This demonstrates the dynamic behavior of the stannasiloxane ring system. The reaction showcases the utility of di-tert-butyldichlorostannane in creating complex organometallic macrocycles containing both tin and silicon.

Table 2: Reaction of Di-tert-butyldichlorostannane with Ferrocenyl Silanediol

| Reactant 1 | Reactant 2 | Product | Isomer Information | Citation |

|---|

Catalytic Applications of Di Tert Butyldichlorostannane and Its Derivatives

Role as a Catalyst in Organic Transformations

Di-tert-butyldichlorostannane serves as a precursor and catalyst in several key organic reactions. Its derivatives, formed through substitution of the chloride atoms, are often the active catalytic species. These organotin compounds are particularly noted for their catalytic activity in the formation of polyurethanes, the vulcanization of silicones, and transesterification processes. wikipedia.org The catalytic properties are attributed to the tin atom's ability to expand its coordination number by interacting with non-bonding electron pairs of elements like oxygen and nitrogen, a result of its empty 5d orbitals. rsc.org This Lewis acidity allows it to activate substrates, for instance, by coordinating to a carbonyl group. nih.gov

Organotin compounds derived from precursors like di-tert-butyldichlorostannane are effective in promoting reactions such as the addition of alcohols to isocyanates to form urethanes. acs.org The mechanism is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. gelest.com Furthermore, diorganotin compounds are widely used as stabilizers in PVC, where they function by scavenging hydrogen chloride and preventing degradation. wikipedia.org

Involvement in Palladium-Catalyzed Cross-Coupling Reactions

Organotin compounds, or organostannanes, are crucial reagents in the Stille reaction, a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. wikipedia.org While di-tert-butyldichlorostannane itself is not the direct coupling partner, it serves as a key starting material for synthesizing the tetraorganostannane reagents used in these reactions. wikipedia.org The Stille reaction couples an organostannane with an organic halide or pseudohalide. wikipedia.org

The catalytic cycle of the Stille reaction involves three main steps:

The versatility of the Stille reaction is significant because organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.orguwindsor.ca The specific ligands on the palladium catalyst and the nature of the stannane's organic groups can be tuned to optimize the reaction. Although highly effective, a major drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Mechanisms of Latent Organotin Catalysis (e.g., Air-Activated Systems)

Latent catalysts are compounds that are inactive under storage conditions but can be activated by a specific trigger, such as heat, light, or, in this case, air (oxygen). This provides a significant advantage in industrial applications like coatings and sealants, as it allows for a long "pot-life" where the reactive mixture can be prepared and stored before the curing process is initiated. acs.orgacs.org

One mechanism for latent organotin catalysis involves the use of precursor compounds that are themselves poor catalysts but are converted into highly active species upon exposure to an external trigger. For polyurethane synthesis, protected α-hydroxybenzylstannane complexes have been developed. These compounds are stable in the absence of air and can be stored in isocyanate solutions. google.com Upon exposure to air (oxygen), the complex is oxidized to form a tin carboxylate (e.g., tin benzoate), which is a highly active catalyst for the crosslinking reaction between a polyol and an isocyanate. google.com

Another approach involves tetraorganostannanes, such as bis[2-(acyloxy)alkyl]diorganostannanes, which are designed to be thermally activated. acs.org These compounds are inactive at room temperature but undergo an elimination reaction upon heating to produce the active catalytic species. acs.org Similarly, certain di- or polystannanes are inert under a nitrogen atmosphere but are oxidized by air to form active distannoxane catalysts, which are effective for curing silicones. acs.orgresearchgate.net These air-activated systems provide excellent control over the initiation of the catalytic process. consensus.appwipo.int

Esterification Catalysis Facilitated by Di-tert-butyldichlorostannane Species

Organotin compounds, including those derived from di-tert-butyldichlorostannane, are effective catalysts for esterification and transesterification reactions. gelest.comgoogle.com They offer advantages over traditional strong acid or base catalysts by minimizing side reactions, leading to higher purity products. gelest.com Diorganotin compounds like dibutyltin (B87310) oxide, which can be synthesized from dibutyltin dichloride, are frequently used for these transformations. gelest.comgoogle.com

The catalytic mechanism for esterification by organotin compounds generally involves the Lewis acidic tin center. rsc.org The tin atom coordinates to the carbonyl oxygen of the carboxylic acid or ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. This coordination is a key step in both esterification (reaction of a carboxylic acid and an alcohol) and transesterification (exchange of the alcohol group of an ester). rsc.org

Studies have shown that various organotin chlorides, including dibutyltin dichloride and monobutyltin (B1198712) trichloride (B1173362), are active catalysts for the esterification of acids like levulinic acid. researchgate.net The catalytic activity is influenced by the substituents on the tin atom. For example, in some systems, butyltin trichloride was found to be a more active catalyst than dibutyltin dichloride. researchgate.net

Below is a table summarizing the catalytic activity of different tin compounds in the esterification of levulinic acid with ethanol. researchgate.net

| Catalyst | Conversion of Levulinic Acid (%) | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|

| Butyltin trichloride (BuSnCl₃) | 93 | 360 | 110 |

| Dibutyltin dichloride (Bu₂SnCl₂) | Data not specified | 360 | 110 |

| Dimethyltin dichloride (Me₂SnCl₂) | Data not specified | 360 | 110 |

| Butylstannoic acid (BuSnO(OH)) | Data not specified | 360 | 110 |

This data highlights the effectiveness of organotin chlorides as catalysts in esterification reactions under relatively mild conditions. researchgate.net

Di Tert Butyldichlorostannane As a Precursor in Advanced Materials Synthesis

Precursor for Metal-Containing Reactive Species

Di-tert-butyldichlorostannane is a key building block for synthesizing more complex, metal-containing reactive species. The Sn-Cl bonds are susceptible to substitution reactions, allowing for the introduction of various functional ligands. This adaptability makes it a foundational compound in organotin chemistry for generating new molecules with tailored properties.

A notable application is its use in creating single-source molecular precursors for nanomaterials. For instance, new air- and moisture-stable di-tert-butyltin complexes can be prepared from di-tert-butyldichlorostannane by reacting it with compounds like 2-mercaptopyridine (B119420) (HSpy) or 4,6-dimethyl-2-mercaptopyrimidine (B146703) (HSpymMe2). rsc.org These reactions yield versatile thiolato-complexes such as [tBu2Sn(Cl)(Spy)] and [tBu2Sn(Cl)(SpymMe2)], which are themselves reactive precursors for material synthesis. rsc.org The bulky tert-butyl groups on the tin center provide stability to these derivative complexes, making them suitable for controlled decomposition into desired materials.

Synthesis of SnS Nanoplatelets for Energy Storage Applications

Organotin(IV) compounds are widely recognized as valuable single-source precursors for producing tin sulfide (B99878) nanoparticles, which are promising materials for energy applications. nih.govmdpi.com Specifically, derivatives of di-tert-butyldichlorostannane have been successfully employed to synthesize tin(II) sulfide (SnS) nanoplatelets for use as anode materials in lithium-ion batteries (LIBs). rsc.org

In this process, di-tert-butyldichlorostannane is first converted into more complex precursors, such as di-tert-butyltin(IV) 2-pyridyl and 4,6-dimethyl-2-pyrimidyl thiolates. rsc.org These single-source precursors are then subjected to thermolysis in a high-boiling point solvent like oleylamine (B85491) (OAm) via a hot-injection method. This technique yields orthorhombic SnS nanoplatelets. rsc.org The morphology and growth patterns of these nanoplatelets are significantly influenced by the specific molecular structure of the precursor used. rsc.org

The resulting SnS nanoplatelets have been evaluated for their electrochemical performance as LIB anodes. Electrodes fabricated from these nanoplatelets demonstrated good cycling stability over 50 cycles and showed stable rate capability at various current densities, indicating their potential for energy storage applications. rsc.org

Table 1: Synthesis and Performance of SnS Nanoplatelets from Di-tert-butyltin Precursors

| Precursor Derivative | Synthesis Method | Resulting Material | Application | Key Finding |

|---|---|---|---|---|

| [tBu2Sn(Cl)(Spy)] | Hot Injection Thermolysis | Orthorhombic SnS Nanoplatelets | Anode for Lithium-Ion Batteries | The cell could be cycled for 50 cycles, and the initial capacity could be regained at different current densities. rsc.org |

Fabrication of Thin Films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Techniques

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are essential techniques for fabricating high-quality, uniform thin films for various applications, including semiconductors. researchgate.netdeakin.edu.au Both methods rely on volatile molecular precursors that decompose on a substrate surface to form the desired material. researchgate.netdeakin.edu.au ALD is a subclass of CVD that uses sequential, self-limiting surface reactions to deposit films with atomic-level precision. researchgate.net

Di-tert-butyltin derivatives have been demonstrated as effective precursors for these methods. Specifically, complexes derived from di-tert-butyldichlorostannane, such as [tBu2Sn(Cl)(Spy)], have been used to deposit thin films of orthorhombic SnS using Aerosol-Assisted Chemical Vapor Deposition (AACVD), a variant of CVD. rsc.org The choice of precursor is critical as its chemical and physical properties dictate the deposition process and the quality of the resulting film. reaxis.com

Development of Heteroatom-Rich Organometallic Precursors for ALD

The design of precursors for ALD and CVD is an active area of research aimed at achieving better control over film growth and composition. nih.gov A key strategy involves the development of heteroatom-rich organometallic precursors, which contain elements other than carbon and the target metal. These heteroatoms can facilitate cleaner decomposition pathways and introduce desirable properties into the final material.

Di-tert-butyldichlorostannane serves as an excellent starting point for creating such advanced precursors. By reacting it with thiol-containing ligands like 2-mercaptopyridine, heteroatom-rich complexes are formed that incorporate sulfur and nitrogen in addition to tin and carbon. rsc.org These di-tert-butyltin thiolate complexes are designed to be single-source precursors, meaning they contain all the necessary elements (tin and sulfur) for depositing a binary material like SnS. This approach simplifies the deposition process and can lead to higher purity films.

Precursor Design Principles for Controlled Material Deposition

The successful deposition of thin films via CVD and ALD is highly dependent on the properties of the molecular precursor. Several key design principles guide the development of new precursors:

Volatility and Stability: The precursor must be sufficiently volatile to be transported into the reaction chamber in the gas phase but must also be thermally stable enough to avoid premature decomposition during transport. mdpi.com Liquid precursors are often preferred as they provide more consistent delivery rates compared to solids. mdpi.com

Reactivity: The precursor must react cleanly at the substrate surface to deposit the desired material, with byproducts that are easily removed from the chamber. mdpi.com In ALD, the surface reactions must be self-limiting to enable layer-by-layer growth.

Clean Decomposition: Ideally, the organic ligands attached to the metal center should detach during the deposition process without incorporating unwanted elements, such as carbon, into the thin film.

Safety and Cost: Precursors should be non-hazardous and economical to produce. mdpi.com

The di-tert-butyltin thiolate precursors derived from di-tert-butyldichlorostannane exemplify these principles. rsc.org They are stable under ambient conditions, a desirable trait for handling, and their successful use in AACVD indicates they have suitable volatility and decomposition characteristics for depositing SnS thin films. rsc.org

Formation of Organostannoxane Catalysts from Di-tert-butyldichlorostannane in Silicone Chemistry

Organotin compounds have a long history of use as catalysts in the silicone industry, particularly for curing and cross-linking reactions that form polysiloxane materials. reaxis.comresearchgate.net While compounds like dibutyltin (B87310) dilaurate are common, the fundamental reactive species can be generated from simpler precursors like diorganotin dichlorides.

Di-tert-butyldichlorostannane can be converted into catalytically active organostannoxanes through hydrolysis and condensation reactions. The hydrolysis of the Sn-Cl bonds initially forms di-tert-butyltin dihydroxide, which can then condense to form various stannoxane structures. There is evidence that stannasiloxanes, compounds containing Sn-O-Si linkages, are formed in situ and play a critical role as intermediates in the catalytic cycle. researchgate.net These species effectively catalyze the condensation of silanols (Si-OH) to form siloxane (Si-O-Si) bonds, which is the fundamental reaction for curing many silicone polymers. deakin.edu.auresearchgate.net This catalytic process is crucial for producing a wide range of silicone materials, from adhesives and sealants to elastomers and coatings. reaxis.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Di-tert-butyldichlorostannane | (t-C4H9)2SnCl2 |

| Tin(II) Sulfide | SnS |

| 2-mercaptopyridine | C5H5NS |

| 4,6-dimethyl-2-mercaptopyrimidine | C6H8N2S |

| [tBu2Sn(Cl)(Spy)] | C13H22ClNSSn |

| [tBu2Sn(Cl)(SpymMe2)] | C14H25ClN2SSn |

| Oleylamine | C18H37N |

| Dibutyltin dilaurate | C32H64O4Sn |

Computational and Theoretical Studies on Di Tert Butyldichlorostannane Chemistry

Theoretical Investigations of Bonding and Electronic Structure

The geometric and electronic structure of di-tert-butyldichlorostannane, (t-Bu)₂SnCl₂, has been a subject of significant interest, primarily explored through a combination of gas-phase electron diffraction experiments and theoretical calculations. These studies reveal a molecule heavily influenced by the steric demands of the two bulky tert-butyl groups.

Gas-phase electron diffraction studies, supported by theoretical models, have determined the precise molecular geometry of di-tert-butyldichlorostannane. researchgate.netacs.orgacs.orgacs.orgacs.orgacs.org The molecule adopts a distorted tetrahedral geometry around the central tin atom. The steric repulsion between the two large tert-butyl groups leads to a significant opening of the C-Sn-C bond angle and a corresponding compression of the Cl-Sn-Cl angle compared to an ideal tetrahedron. This distortion is a classic example of how bulky substituents dictate molecular shape.

Furthermore, the replacement of smaller methyl groups, as in dimethyldichlorostannane, with tert-butyl groups causes a noticeable elongation of both the Sn-C and Sn-Cl bonds. researchgate.net This bond stretching is attributed to the increased steric strain imposed by the tert-butyl groups, a finding substantiated by both experimental data and computational modeling. researchgate.netacs.orgumich.edu

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Sn-Cl | 2.341 ± 0.004 | researchgate.net |

| Sn-C | 2.193 ± 0.006 | researchgate.net |

| C-C (tert-butyl) | 1.545 (assumed) | researchgate.net |

| **Bond Angles (°) ** | ||

| ∠ Cl-Sn-Cl | 102.5 ± 1.2 | researchgate.net |

| ∠ C-Sn-C | 131.5 ± 2.6 | researchgate.net |

| ∠ Cl-Sn-C | 104.9 ± 0.8 | researchgate.net |

Table 1: Selected gas-phase molecular parameters of Di-tert-butyldichlorostannane as determined by electron diffraction. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

While di-tert-butyldichlorostannane is utilized in various reactions, such as the formation of a distannadisiloxane from a ferrocenyl-containing silanediol (B1258837) figshare.com, specific and detailed Density Functional Theory (DFT) studies on its reaction mechanisms and energetics are not extensively documented in the literature. However, the application of DFT to understand reaction pathways is a well-established and powerful methodology in chemistry. sumitomo-chem.co.jp

DFT calculations allow chemists to model chemical reactions at the atomic level, providing critical information about the energy landscape of a reaction. sumitomo-chem.co.jpscispace.com This typically involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, crucially, transition states along a proposed reaction coordinate.

Calculating Energetics: Determining the relative energies (enthalpies and Gibbs free energies) of these stationary points. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which governs the reaction rate. sumitomo-chem.co.jp

Mapping Reaction Pathways: Comparing the activation energies of different possible pathways to predict which mechanism is more favorable kinetically and which product is more stable thermodynamically. researchgate.netresearchgate.net

For a reaction involving di-tert-butyldichlorostannane, such as its hydrolysis or its reaction with a nucleophile, DFT could be employed to model the step-by-step process. For instance, in a substitution reaction where a chloride ligand is replaced, DFT could calculate the energy barrier for the incoming nucleophile to approach the electrophilic tin center, form an intermediate (e.g., a five-coordinate species), and expel the leaving group. mdpi.com The calculations would account for the significant steric hindrance from the tert-butyl groups, which would be expected to raise the activation energy compared to less hindered analogues. mdpi.com By computing the energetics, researchers can predict whether a reaction is likely to proceed and under what conditions. sumitomo-chem.co.jp

Computational Modeling of Steric and Electronic Effects on Reactivity

The reactivity of di-tert-butyldichlorostannane is dominated by the interplay of steric and electronic effects, both of which have been successfully rationalized through computational modeling.

Steric Effects: The most prominent feature of the molecule is the immense steric bulk of the two tert-butyl groups. acs.org Computational models, including molecular mechanics and ab initio methods, quantify this steric hindrance. The structural parameters derived from electron diffraction—notably the widened C-Sn-C angle and elongated Sn-C bonds—are direct physical manifestations of this strain. researchgate.netumich.edu This steric shielding significantly impacts reactivity by hindering the approach of nucleophiles or other reactants to the tin center. Any reaction at the tin atom requires the incoming species to navigate this sterically congested environment.

Electronic Effects: The primary electronic effect stems from the two highly electronegative chlorine atoms. They withdraw electron density from the tin atom, rendering it highly electrophilic and a strong Lewis acid. The Lewis acidity, or the ability of the tin center to accept an electron pair, is a key determinant of its reactivity, particularly in forming adducts with Lewis bases. nih.govyorku.ca

Computational studies on related R₂SnCl₂ compounds have effectively modeled these combined effects. For example, ab initio molecular orbital theory has been used to study adducts of various R₂SnCl₂ compounds (where R = methyl, n-butyl, phenyl, etc.) with the Lewis base 2,2'-bipyridyl. researchgate.net These theoretical calculations show a clear correlation between the nature of the R group and the Lewis acidity of the tin atom. As the electron-donating ability of the R groups increases or as their steric bulk decreases, the Lewis acidity and the resulting bond lengths in the adducts change in a predictable manner. researchgate.net Although di-tert-butyl was not in that specific series, the trend allows for the prediction that the electron-donating tert-butyl groups would slightly reduce the intrinsic Lewis acidity compared to methyl groups, but its reactivity will be overwhelmingly dominated by the immense steric hindrance.

| Effect | Origin | Consequence for Reactivity | Computational Evidence |

| Steric | Two bulky tert-butyl groups | Hinders approach of nucleophiles to the Sn center; dictates molecular geometry. | Widened C-Sn-C angle; elongated Sn-C/Sn-Cl bonds in structural calculations and electron diffraction. researchgate.netacs.org |

| Electronic | Two electronegative Cl atoms | Creates a highly electrophilic, Lewis acidic Sn center. | Calculation of partial charges; correlation of R-group identity with Lewis acidity in R₂SnCl₂ systems. researchgate.net |

Table 2: Summary of Steric and Electronic Effects in Di-tert-butyldichlorostannane.

Theoretical Approaches to Understanding Ligand-Metal Interactions

Theoretical methods are crucial for understanding the nature of the interactions between a metal center and its ligands. In di-tert-butyldichlorostannane, the "metal" is the tin atom, and its interactions with the covalently bound tert-butyl and chloro "ligands," as well as with external Lewis bases, can be thoroughly investigated computationally. The primary theoretical tools for this are ab initio molecular orbital theory and DFT. sumitomo-chem.co.jpwiley.com

A powerful example of this approach is the theoretical study of adducts formed between R₂SnCl₂ compounds and the bidentate ligand 2,2'-bipyridyl (bipy). researchgate.netscispace.com In the solid state, crystal packing forces can distort molecular geometries, obscuring the intrinsic bonding properties. However, by performing ab initio molecular orbital theory calculations on gas-phase structures, researchers can model the molecule in isolation. researchgate.net

These calculations for R₂SnCl₂(bipy) complexes revealed several key insights:

In the theoretical gas-phase models, the two Sn-N bond distances were found to be equal, as were the two Sn-Cl distances. This contrasts with solid-state crystal structures where these bonds are often inequivalent due to packing forces. researchgate.net

A much clearer correlation was established between the Lewis acidity of the tin atom (influenced by the R groups) and the Sn-N and Sn-Cl bond lengths. Weaker Lewis acids (with more electron-donating or bulkier R groups) generally form longer, weaker bonds with the bipyridyl ligand. researchgate.net

These findings demonstrate how theoretical approaches can dissect the different forces at play and provide a pure measure of the ligand-metal interaction. For di-tert-butyldichlorostannane acting as a Lewis acid, computational models can predict the geometry of the resulting adduct, the strength of the new coordinate bond (the interaction energy), and the changes in the electronic structure of both the organotin molecule and the incoming ligand upon complexation. ichem.md

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes to Di-tert-butyldichlorostannane Analogues

While established methods for the synthesis of di-tert-butyldichlorostannane, such as Grignard reactions and direct chlorination, are effective, future research is increasingly focused on developing more efficient, selective, and sustainable synthetic pathways to its analogues. nih.gov The exploration of tert-butyllithium-mediated tin halide functionalization continues to be a cornerstone in this endeavor, allowing for the sequential and controlled substitution of chloride ligands on tin(IV) chloride. nih.gov

A significant area of interest is the synthesis of analogues with varied steric and electronic properties. This includes the preparation of derivatives where the tert-butyl groups are replaced by other bulky alkyl or aryl moieties, or where the chlorine atoms are substituted with other halides or functional groups. Such modifications can fine-tune the reactivity and solubility of the resulting organotin compounds, opening up new applications. For instance, the synthesis of organotin compounds with lower oxidation states through controlled reduction reactions of di-tert-butyldichlorostannane precursors is an active area of investigation. rsc.org

Furthermore, the development of one-pot synthesis methodologies that minimize waste and improve atom economy is a key trend. This includes the in-situ generation of organometallic reagents and the use of catalytic methods to facilitate the formation of tin-carbon bonds. The synthesis of complex organotin derivatives, such as those incorporating chiral auxiliaries or biologically active molecules, is also a burgeoning field. For example, the preparation of N-tBoc L-glutathione di-tert-butyl esters highlights the versatility of using tert-butyl groups in complex molecular architectures. rsc.org The synthesis of thiocarbamide derivatives from protected 3-chloroaniline (B41212) further illustrates the potential for creating a diverse library of di-tert-butyldichlorostannane analogues. mdpi.com

| Synthetic Method | Description | Potential Advantages |

| Grignard Reaction | Reaction of a Grignard reagent (R-MgX) with a tin halide. | Versatile for introducing various organic groups. |

| Direct Chlorination | Controlled reaction of tert-butanol (B103910) with tin(IV) chloride. | Direct route to the target compound. |

| tert-Butyllithium-Mediated Functionalization | Sequential substitution of chloride ligands on SnCl₄ using tert-butyllithium (B1211817). | High reactivity and control over substitution. |

| Reduction Reactions | Controlled reduction to access lower oxidation state organotin compounds. | Access to novel electronic structures and reactivity. |

Development of Di-tert-butyldichlorostannane-Derived Catalysts for Sustainable Chemistry

The principles of sustainable chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are driving innovation in catalysis. mdpi.comthno.orgnih.gov Di-tert-butyldichlorostannane and its derivatives are emerging as promising candidates for the development of novel catalysts for sustainable chemical transformations. nih.gov

The catalytic activity of organotin compounds, including di-tert-butyldichlorostannane, is often attributed to their Lewis acidity and their ability to facilitate a variety of organic reactions. nih.govontosight.ai Future research is focused on harnessing this catalytic potential for environmentally benign processes. This includes the development of catalysts for reactions such as esterification, transesterification, and polymerization, which are of significant industrial importance. For example, related dibutyltin (B87310) dichloride is used as a catalyst in the formation of polyurethanes. usherbrooke.ca

A key area of investigation is the design of heterogeneous catalysts derived from di-tert-butyldichlorostannane. Immobilizing organotin species on solid supports, such as silica (B1680970) or polymers, can facilitate catalyst recovery and reuse, a cornerstone of green chemistry. The synthesis of organotin-based metal-organic frameworks (MOFs) is another exciting avenue, where the di-tert-butyldichlorostannane unit can serve as a structural node, creating porous materials with tailored catalytic sites. nih.gov

Furthermore, the development of di-tert-butyldichlorostannane-derived catalysts for specific sustainable applications is a growing trend. This includes catalysts for biomass conversion, CO2 utilization, and the synthesis of biodegradable polymers. The catalytic oxidation of catechols to benzoquinones using organotin carboxylate complexes is an example of the potential of these compounds in fine chemical synthesis under mild conditions. nih.gov

| Catalyst Type | Potential Application in Sustainable Chemistry | Research Focus |

| Homogeneous Catalysts | Esterification, transesterification, polymerization. | High activity and selectivity. |

| Heterogeneous Catalysts | Facilitating catalyst recovery and reuse in various reactions. | Immobilization on solid supports (silica, polymers). |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, and heterogeneous catalysis. | Design of porous materials with tailored active sites. |

| Biomass Conversion Catalysts | Conversion of biomass into valuable chemicals and fuels. | Development of robust and selective catalysts. |

Integration of Di-tert-butyldichlorostannane in Advanced Polymeric and Composite Materials

The unique properties of organotin compounds make them valuable additives and components in the development of advanced polymeric and composite materials. nih.govrsc.orgnih.gov Di-tert-butyldichlorostannane, in particular, offers several avenues for enhancing the performance and functionality of these materials.

A well-established application of related organotin compounds is as heat stabilizers for polyvinyl chloride (PVC). ontosight.aiusherbrooke.ca Future research in this area is aimed at developing more effective and environmentally friendly stabilizers based on di-tert-butyldichlorostannane derivatives. The mechanism of stabilization involves the scavenging of acidic byproducts and the prevention of dehydrochlorination, thereby extending the service life of the polymer.

Di-tert-butyldichlorostannane can also function as a radical chain transfer agent in polymerization reactions. nih.gov This allows for the control of polymer molecular weight and architecture, which is crucial for producing materials with specific mechanical and physical properties. The use of di-tert-butyldichlorostannane in controlled radical polymerization techniques is an area of active research, with the potential to create well-defined polymers for high-performance applications.

| Application Area | Role of Di-tert-butyldichlorostannane | Research Objective |

| Polymer Stabilization | Heat stabilizer for PVC. | Development of more efficient and eco-friendly stabilizers. |

| Controlled Polymerization | Radical chain transfer agent. | Synthesis of polymers with controlled molecular weight and architecture. |

| Composite Materials | Interfacial modifier, crosslinking agent precursor. | Enhancement of mechanical properties and durability of composites. |

| Functional Polymers | Introduction of tin-containing functionalities. | Creation of polymers with unique optical or electronic properties. |

In-depth Mechanistic Elucidation Using Advanced Spectroscopic and Computational Methods

A fundamental understanding of the reaction mechanisms of di-tert-butyldichlorostannane is crucial for the rational design of new synthetic methods, catalysts, and materials. Modern spectroscopic and computational techniques are providing unprecedented insights into the intricate details of its chemical behavior. nih.gov

Advanced spectroscopic methods, such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹¹⁹Sn NMR), are invaluable for characterizing the structure and dynamics of di-tert-butyldichlorostannane and its derivatives in solution. rsc.org Mass spectrometry techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are being employed to identify reaction intermediates and elucidate reaction pathways. X-ray crystallography remains the definitive method for determining the solid-state structure of these compounds, providing crucial information on bond lengths, bond angles, and intermolecular interactions.

In parallel with experimental studies, computational chemistry has become an indispensable tool for investigating the reactivity and properties of organotin compounds. Density Functional Theory (DFT) calculations are widely used to model reaction pathways, calculate activation energies, and predict spectroscopic properties. These theoretical studies can help to rationalize experimental observations and guide the design of new experiments. For instance, computational models can be used to screen potential catalysts, predict their activity and selectivity, and understand the role of the ligands and the solvent in the catalytic cycle. The combination of experimental and computational approaches is a powerful strategy for gaining a comprehensive understanding of the mechanistic intricacies of di-tert-butyldichlorostannane chemistry.

| Method | Information Gained | Research Application |

| Multinuclear NMR Spectroscopy | Solution-state structure, dynamics, and reaction monitoring. | Characterization of new compounds and intermediates. |

| Mass Spectrometry (ESI-MS) | Identification of reaction intermediates and products. | Elucidation of reaction mechanisms. |

| X-ray Crystallography | Solid-state structure, bond parameters, and intermolecular interactions. | Definitive structural characterization. |

| Computational Chemistry (DFT) | Reaction pathways, activation energies, and spectroscopic properties. | Rationalization of experimental results and predictive modeling. |

Investigation of Supramolecular Assembly and Coordination Architectures Involving Di-tert-butyldichlorostannane

Supramolecular chemistry, which focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions, offers exciting opportunities for the utilization of di-tert-butyldichlorostannane. usherbrooke.canih.gov The unique structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and coordination polymers.

The two reactive tin-chlorine bonds of di-tert-butyldichlorostannane provide handles for the covalent attachment of ligands, while the bulky tert-butyl groups can direct the self-assembly process through steric interactions. By carefully selecting ligands with complementary functional groups, it is possible to create a wide range of supramolecular architectures, including discrete macrocycles, cages, and extended coordination polymers. nih.gov

Crystal engineering principles can be applied to design solid-state structures with specific topologies and properties. For example, the use of bifunctional ligands can lead to the formation of one-, two-, or three-dimensional coordination polymers with potential applications in areas such as gas storage, separation, and sensing. nih.gov The investigation of host-guest chemistry involving di-tert-butyldichlorostannane-based macrocycles is another promising area of research, with potential applications in molecular recognition and encapsulation. usherbrooke.canih.gov

The self-assembly of derivatives of di-tert-butyldichlorostannane into well-defined nanostructures is also an emerging field. rsc.orgrsc.org By modifying the peripheral groups of the molecule, it is possible to control the intermolecular interactions and drive the formation of specific morphologies, such as nanofibers, nanotubes, and vesicles. These self-assembled materials could find applications in drug delivery, catalysis, and materials science.

Q & A

Q. What ethical considerations apply when publishing high-risk reactivity data for Di-tert-butyldichlorostannane?

- Methodological Answer :

- Risk Disclosure : Explicitly outline hazards (e.g., Cl2 release) in the experimental section.

- Data Transparency : Share raw spectra and crystallographic files via repositories (e.g., Cambridge Structural Database).

- Dual-Use Awareness : Avoid detailing protocols applicable to weaponizable compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.